![molecular formula C21H28N2O B11182425 1,3-Bis[2-(butan-2-yl)phenyl]urea](/img/structure/B11182425.png)
1,3-Bis[2-(butan-2-yl)phenyl]urea
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Overview
Description
1,3-Bis[2-(butan-2-yl)phenyl]urea is an organic compound with the molecular formula C21H28N2O It is a type of disubstituted urea, where the urea core is bonded to two 2-(butan-2-yl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[2-(butan-2-yl)phenyl]urea can be synthesized through the reaction of 2-(butan-2-yl)aniline with phosgene or its safer alternative, triphosgene. The reaction typically proceeds under mild conditions, with the aniline derivative being dissolved in an appropriate solvent such as dichloromethane, and the phosgene or triphosgene being added dropwise. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the use of alternative green chemistry approaches, such as the use of carbon dioxide as a carbonyl source, is being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(butan-2-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Corresponding urea derivatives with oxidized side chains.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,3-Bis[2-(butan-2-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(butan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,5-dichlorophenyl)urea: Similar structure but with dichloro substituents on the aromatic rings.
1,3-Bis(4-boronophenyl)urea: Contains boron substituents, which can impart different chemical properties.
1,3-Disubstituted ureas with polycyclic fragments: These compounds have different substituents but share the urea core structure.
Uniqueness
1,3-Bis[2-(butan-2-yl)phenyl]urea is unique due to the presence of the butan-2-yl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other disubstituted ureas .
Properties
Molecular Formula |
C21H28N2O |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,3-bis(2-butan-2-ylphenyl)urea |
InChI |
InChI=1S/C21H28N2O/c1-5-15(3)17-11-7-9-13-19(17)22-21(24)23-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3,(H2,22,23,24) |
InChI Key |
IBKAGZJUCSQYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(C)CC |
Origin of Product |
United States |
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